2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring, an amide group, and a Schiff base linkage
Preparation Methods
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide typically involves multiple steps. The starting material, 5-aminotetrazole, undergoes amination to form 2,5-diaminotetrazole . This intermediate is then reacted with 3-chlorobenzaldehyde under specific conditions to form the Schiff base linkage, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the Schiff base linkage, potentially forming amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The Schiff base linkage allows the compound to form reversible covalent bonds with these targets, modulating their activity. The tetrazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide include other tetrazole derivatives and Schiff bases. For example:
2,5-diaminotetrazole: A precursor in the synthesis of the compound, known for its high nitrogen content and energetic properties.
Schiff bases derived from 3-chlorobenzaldehyde: These compounds share the Schiff base linkage and may have similar reactivity and applications.
The uniqueness of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide lies in its combination of a tetrazole ring and a Schiff base linkage, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H10ClN7O |
---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H10ClN7O/c11-8-3-1-2-7(4-8)5-13-14-9(19)6-18-16-10(12)15-17-18/h1-5H,6H2,(H2,12,16)(H,14,19)/b13-5+ |
InChI Key |
IHJLSAGNNFGNHK-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CN2N=C(N=N2)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CN2N=C(N=N2)N |
solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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